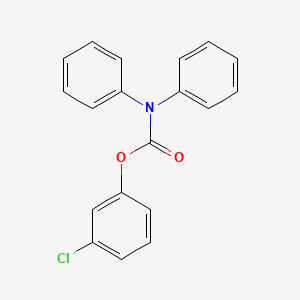

3-chlorophenyl diphenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chlorophenyl diphenylcarbamate, also known as CDC, is a chemical compound that belongs to the class of carbamate pesticides. It is commonly used in agricultural practices to control pests and insects. CDC has been extensively studied for its various applications in scientific research.

科学的研究の応用

Stereoselective Separation in Chromatography

3-chlorophenyl diphenylcarbamate: is utilized in the development of cellulose-based stationary phases for high-performance liquid chromatography (HPLC). These phases are particularly effective in the stereoselective separation of chiral compounds, including pesticides and pharmaceuticals .

Chiral Alkaloid Analysis

In analytical chemistry, this compound contributes to the creation of chiral stationary phases (CSPs) used for the enantiomeric separation of alkaloids. These CSPs are essential for understanding the stereochemistry of natural compounds and their biological activities .

Pharmaceutical Research

Indole derivatives, which share structural similarities with 3-chlorophenyl diphenylcarbamate , exhibit a wide range of biological activities. These activities include antiviral, anti-inflammatory, and anticancer properties, making them valuable in drug discovery and development .

Agriculture

As a phenyl carbamate herbicide, derivatives of 3-chlorophenyl diphenylcarbamate are used in agriculture for plant growth regulation and as sprout suppressants during the storage of crops like potatoes .

Environmental Science

In environmental applications, this compound’s derivatives are involved in the biodegradation of herbicides, contributing to the remediation of contaminated environments. The degradation process involves hydrolysis and dechlorination, which are crucial steps in reducing the environmental impact of herbicides .

Material Science

3-chlorophenyl diphenylcarbamate: and its derivatives can be incorporated into advanced materials for various applications. These include the development of novel polymers and coatings with specific functional properties .

Analytical Chemistry

This compound plays a role in chemometric methods, which are statistical and computational techniques used to analyze spectral data. It aids in the extraction of meaningful information from complex datasets, which is vital for the advancement of spectroscopic technologies .

Pharmacology

In pharmacological research, 3-chlorophenyl diphenylcarbamate derivatives are explored for their potential as cholinesterase inhibitors. These inhibitors are important in the treatment of diseases like Alzheimer’s, showcasing the compound’s relevance in the development of therapeutic agents .

作用機序

Target of Action

It is known that similar compounds act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known that similar compounds act in the CNS rather than directly on skeletal muscle .

Biochemical Pathways

A similar compound, chlorpropham, is known to be degraded by bacillus licheniformis nkc-1 through its initial hydrolysis by cipc hydrolase enzyme to yield 3-chloroaniline (3-ca) as a major metabolic product .

Pharmacokinetics

Similar compounds are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite .

Result of Action

Similar compounds are known to block nerve impulses (or pain sensations) that are sent to the brain .

Action Environment

It is known that similar compounds can be used as plant growth regulators and herbicides . They can inhibit p-starch enzyme activity, suppress plant RNA and protein synthesis, interfere with oxidative phosphorylation and photosynthesis, and disrupt cell division . They are also highly selective pre-emergence or early post-emergence herbicides, which can be absorbed by the coleoptile of gramineous weeds, mainly absorbed by the roots of plants, and can also be absorbed by the leaves .

特性

IUPAC Name |

(3-chlorophenyl) N,N-diphenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2/c20-15-8-7-13-18(14-15)23-19(22)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJHYLDYUULVTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

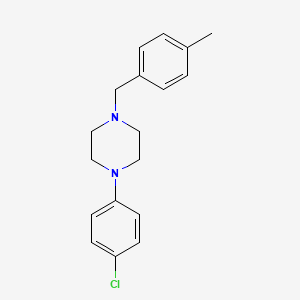

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorophenyl diphenylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-2-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5623522.png)

![1-(cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5623541.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5623565.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine](/img/structure/B5623571.png)

![7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B5623577.png)

![2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-4,6-dimethylpyrimidine](/img/structure/B5623593.png)

![2,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5623599.png)

![rel-(3aR,6aR)-3a-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5623607.png)

![2-[4-(1-piperidinylcarbonyl)-1-propyl-1H-1,2,3-triazol-5-yl]phenol](/img/structure/B5623609.png)

![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5623612.png)